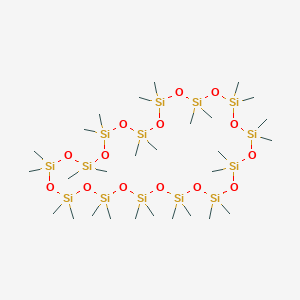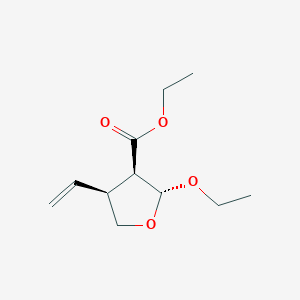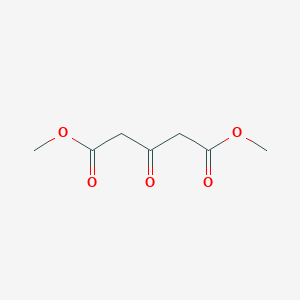
苯甲酰胺
描述
Benzilide, also known as 3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione, is an organic compound with the molecular formula C28H20O4. It is a white to off-white crystalline solid that is slightly soluble in organic solvents such as chloroform and ethyl acetate. Benzilide is commonly used as an intermediate in organic synthesis and has applications in the preparation of various organic compounds, including fluorescent dyes and benzopyrazole derivatives .
科学研究应用
Benzilide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, such as fluorescent dyes and benzopyrazole derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for investigating reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a catalyst in organic synthesis reactions.
准备方法
Synthetic Routes and Reaction Conditions
Benzilide is typically synthesized through the condensation reaction between benzoin and benzil. The reaction involves heating benzoin and benzil in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like toluene. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of benzilide can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving the overall efficiency of the process .
化学反应分析
Types of Reactions
Benzilide undergoes various types of chemical reactions, including:
Oxidation: Benzilide can be oxidized to form benzilic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of benzilide with reducing agents like lithium aluminum hydride can yield benzoin.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Benzilic acid.
Reduction: Benzoin.
Substitution: Substituted benzilide derivatives.
作用机制
The mechanism of action of benzilide involves its ability to undergo various chemical transformations, which makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its reactions depend on the specific type of reaction being carried out. For example, in oxidation reactions, benzilide is converted to benzilic acid through the formation of an intermediate benzilic acid ester, which is then hydrolyzed to yield the final product .
相似化合物的比较
Similar Compounds
Benzanilide: An amide derivative of benzoic acid, used in the manufacture of dyes and perfumes.
Benzamide: A simple amide of benzoic acid, used as a starting material in organic synthesis.
Benzoin: A hydroxy ketone used as a precursor in the synthesis of benzilide
Uniqueness of Benzilide
Benzilide is unique due to its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its structural features, such as the presence of multiple phenyl groups and a dioxane ring, contribute to its reactivity and versatility in various chemical transformations .
属性
IUPAC Name |
3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O4/c29-25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)31-26(30)28(32-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHGDMUCPUQOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)OC(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323118 | |
| Record name | NSC677243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467-32-3 | |
| Record name | 3,3,6,6-Tetraphenyl-1,4-dioxane-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC677243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















